ML346

Vue d'ensemble

Description

ML346 est un composé connu pour son potentiel d'inhibiteur covalent de l'enzyme sortase A, qui est impliquée dans la virulence des bactéries Gram-positives telles que Staphylococcus aureus et Streptococcus pyogenes . This compound possède une structure chimique unique qui comprend un squelette d'acide barbiturique et de cinnamaldéhyde .

Applications De Recherche Scientifique

ML346 has several scientific research applications, including:

Antivirulence Therapy: This compound is being studied as a potential antivirulence agent for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.

Protein Folding Restoration: This compound has been shown to restore protein folding in conformational disease models without significant cytotoxicity.

Heat Shock Response Induction: This compound induces specific increases in genes and protein effectors of the heat shock response, including chaperones such as heat shock protein 70, heat shock protein 40, and heat shock protein 27.

Mécanisme D'action

Target of Action

ML346 primarily targets two proteins: Sortase A (SrtA) and Heat Shock Protein 70 (Hsp70) . SrtA is a membrane-associated cysteine transpeptidase responsible for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria . Hsp70 is a molecular chaperone that assists in protein folding .

Mode of Action

This compound functions as an irreversible inhibitor of SrtA in Staphylococcus aureus (Sa SrtA) and Streptococcus pyogenes (Sp SrtA) at low micromolar concentrations . It covalently modifies the thiol group of Cys208 in the active site of Sp SrtA . As an activator of Hsp70 expression and HSF-1 activity, this compound restores protein folding in conformational disease models .

Biochemical Pathways

The inhibition of SrtA by this compound interferes with the process of anchoring surface proteins to the bacterial cell wall, which is essential for the regulation of bacterial virulence and pathogenicity . On the other hand, the activation of Hsp70 by this compound induces specific increases in genes and protein effectors of the heat shock response (HSR), including chaperones such as Hsp70, Hsp40, and Hsp27 .

Pharmacokinetics

Its ability to act in vivo suggests that it possesses suitable adme (absorption, distribution, metabolism, and excretion) properties for biological activity .

Result of Action

This compound significantly attenuates the virulence phenotypes of S. aureus and exhibits inhibitory effects on Galleria mellonella larva infection caused by S. aureus . It also restores protein folding in conformational disease models, without significant cytotoxicity or lack of specificity .

Action Environment

The effectiveness of this compound in both in vitro and in vivo models suggests that it can function in various biological environments .

Analyse Biochimique

Biochemical Properties

ML346 plays a significant role in biochemical reactions. It functions as an activator of Hsp70 expression and HSF-1 activity . It interacts with enzymes such as sortase A (SrtA), a membrane-associated cysteine transpeptidase in Gram-positive bacteria . This compound covalently modifies the thiol group of Cys208 in the active site of SrtA .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It restores protein folding in conformational disease models, without significant cytotoxicity or lack of specificity . It also significantly attenuates the virulence phenotypes of S. aureus and exhibits inhibitory effects on Galleria mellonella larva infection caused by S. aureus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It functions as an irreversible inhibitor of SrtA in vitro at low micromolar concentrations . According to the X-ray crystal structure of the SpSrtA ΔN81/ML346 complex, this compound covalently modifies the thiol group of Cys208 in the active site of SpSrtA .

Méthodes De Préparation

La synthèse de ML346 implique la combinaison de l'acide barbiturique et de la cinnamaldéhyde dans des conditions de réaction spécifiques . La voie de synthèse détaillée comprend les étapes suivantes:

Formation du squelette d'acide barbiturique : L'acide barbiturique est synthétisé par condensation de l'urée et de l'acide malonique en présence d'un catalyseur acide fort.

Addition de cinnamaldéhyde : Le squelette d'acide barbiturique est ensuite mis à réagir avec la cinnamaldéhyde en milieu basique pour former le composé this compound final.

Analyse Des Réactions Chimiques

ML346 subit plusieurs types de réactions chimiques, impliquant principalement son interaction avec l'enzyme sortase A:

Inhibition covalente : This compound fonctionne comme un inhibiteur irréversible en modifiant de manière covalente le groupe thiol de la cystéine 208 dans le site actif de la sortase A.

Interférence de la transpeptidation : En interférant avec l'activité de transpeptidation de la sortase A, this compound empêche l'ancrage des protéines de surface à la paroi cellulaire bactérienne.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des concentrations micromolaires faibles de this compound et la présence de l'enzyme sortase A in vitro . Le principal produit formé à partir de ces réactions est l'enzyme sortase A modifiée avec une activité réduite.

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, notamment:

Thérapie antivirulence : This compound est étudié comme un agent antivirulence potentiel pour le traitement des infections causées par des bactéries Gram-positives, y compris Staphylococcus aureus résistant à la méthicilline.

Restauration du repliement des protéines : Il a été démontré que this compound restaure le repliement des protéines dans des modèles de maladies conformationnelles sans cytotoxicité significative.

Induction de la réponse au choc thermique : This compound induit des augmentations spécifiques des gènes et des effecteurs protéiques de la réponse au choc thermique, y compris les chaperonnes telles que la protéine de choc thermique 70, la protéine de choc thermique 40 et la protéine de choc thermique 27.

Mécanisme d'action

Le mécanisme d'action de this compound implique sa liaison covalente au groupe thiol de la cystéine 208 dans le site actif de la sortase A . Cette liaison interfère avec l'activité de transpeptidation de l'enzyme, empêchant l'ancrage des protéines de surface à la paroi cellulaire bactérienne . En inhibant la sortase A, this compound réduit la virulence des bactéries Gram-positives et atténue leur capacité à provoquer des infections .

Comparaison Avec Des Composés Similaires

ML346 est unique par sa structure à double squelette, combinant l'acide barbiturique et la cinnamaldéhyde . Des composés similaires comprennent d'autres inhibiteurs de la sortase A, tels que:

Acide acétylsalicylique : Connu pour ses propriétés d'inhibition du quorum sensing chez les bactéries Gram-positives.

Comparé à ces composés, this compound a montré une spécificité plus élevée pour la sortase A et des effets hors cible réduits sur les protéases à cystéine humaines .

Propriétés

IUPAC Name |

5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYLVJHFJKDHRM-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

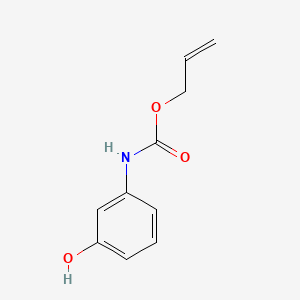

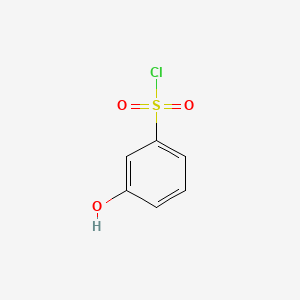

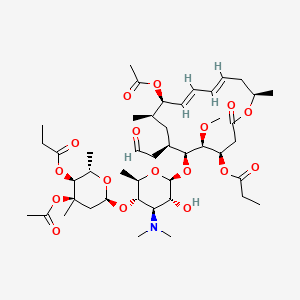

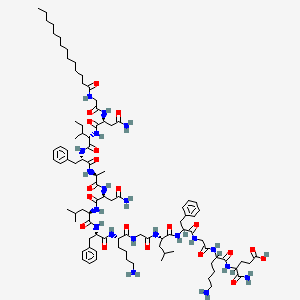

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

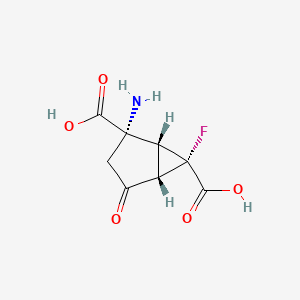

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)